7-Bromo-2-methyl-3H-benzimidazole-5-carboxylic acid;hydrochloride
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Overview
Description
7-Bromo-2-methyl-3H-benzimidazole-5-carboxylic acid;hydrochloride is a chemical compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds known for their diverse biological activities and applications in various fields, including pharmaceuticals, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-2-methyl-3H-benzimidazole-5-carboxylic acid typically involves the reaction of 2-methylbenzimidazole with bromine under controlled conditions to introduce the bromine atom at the 7-position. The carboxylic acid group can be introduced through subsequent oxidation and carboxylation reactions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and carboxylation processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The hydrochloride salt form is often prepared by reacting the free acid with hydrochloric acid .
Chemical Reactions Analysis
Types of Reactions
7-Bromo-2-methyl-3H-benzimidazole-5-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the bromine atom.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and oxidizing or reducing agents for redox reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminobenzimidazole derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
Chemistry
In chemistry, 7-Bromo-2-methyl-3H-benzimidazole-5-carboxylic acid is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor or receptor modulator due to its structural similarity to biologically active benzimidazole derivatives .
Medicine
In medicine, benzimidazole derivatives are known for their antiviral, anticancer, and antimicrobial properties. 7-Bromo-2-methyl-3H-benzimidazole-5-carboxylic acid may be explored for similar therapeutic applications .
Industry
In industry, this compound can be used in the development of new materials, such as organic semiconductors and dyes, due to its unique electronic properties .
Mechanism of Action
The mechanism of action of 7-Bromo-2-methyl-3H-benzimidazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and carboxylic acid group play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Methylbenzimidazole: Lacks the bromine and carboxylic acid groups, resulting in different reactivity and biological activity.
5-Bromo-2-methylbenzimidazole: Similar structure but lacks the carboxylic acid group, affecting its solubility and reactivity.
7-Bromo-1H-benzimidazole-5-carboxylic acid: Similar structure but lacks the methyl group, influencing its electronic properties and reactivity.
Uniqueness
7-Bromo-2-methyl-3H-benzimidazole-5-carboxylic acid is unique due to the presence of both the bromine atom and carboxylic acid group, which confer distinct chemical reactivity and potential biological activity. These functional groups enable a wide range of chemical modifications and applications in various fields .
Properties
IUPAC Name |
7-bromo-2-methyl-3H-benzimidazole-5-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2.ClH/c1-4-11-7-3-5(9(13)14)2-6(10)8(7)12-4;/h2-3H,1H3,(H,11,12)(H,13,14);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRPNBUBGQYRSBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)C=C(C=C2Br)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.53 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2411300-66-6 |
Source
|
Record name | 7-bromo-2-methyl-1H-1,3-benzodiazole-5-carboxylic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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